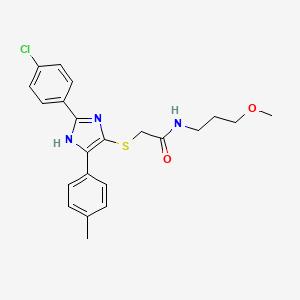

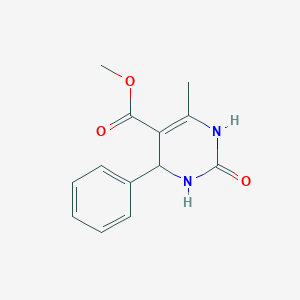

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boronic acid pinacol esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are usually bench stable, easy to purify, and often commercially available .

Synthesis Analysis

Protodeboronation of pinacol boronic esters has been reported using a radical approach . This process is part of a sequence that allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The structure of boronic acid pinacol esters generally includes a boron atom bonded to two oxygen atoms and an organic group .Chemical Reactions Analysis

Boronic acid pinacol esters are used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They are also used in protodeboronation .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acid pinacol esters vary depending on the specific compound .科学的研究の応用

Fluoride Ion Sensing

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester, as part of the organoboron compound family, shows promise in sensing applications. Specifically, certain phenylboronic acid pinacol esters have been utilized as Lewis acid receptors for fluoride anions in polymer membranes, demonstrating enhanced selectivity though with some non-Nernstian response behavior under acidic conditions due to the lability of the B-O bond in boronic acids. These compounds' fluoride complexation efficacy, influenced by solution pH, has been validated through NMR studies, indicating potential for fluoride ion sensing applications (Jańczyk et al., 2012).

Applications in Polymer Science

H2O2-Cleavable Polymers

The compound has been involved in the synthesis of H2O2-cleavable poly(ester-amide)s, demonstrating its utility in creating polymers that can degrade in response to specific stimuli. These polymers, integrating phenylboronic acid ester into their backbone, exhibit complete degradation in aqueous medium upon H2O2 exposure, showcasing potential for controlled release in delivery systems (Cui et al., 2017).

Applications in Organic Synthesis

Synthesis of (E)-1-Alkenylboronic Acid Pinacol Esters

In organic synthesis, these compounds have been used in the preparation of (E)-1-alkenylboronic acid pinacol esters. The methodologies explored include hydroboration of 1-alkynes with subsequent treatment to afford the desired products, showcasing their utility in synthesizing complex organic structures (Shirakawa et al., 2004).

Applications in Material Science

Phosphorescent Organic Molecules

A fascinating discovery reveals that simple arylboronic esters, which include phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This finding is significant because it defies the common understanding that phosphorescent organic molecules typically require heavy atoms or carbonyl groups. The phosphorescent properties of these compounds open new avenues in material science, particularly in developing new phosphorescent materials (Shoji et al., 2017).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)15-11-10-14(17(21)12-15)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGHDIDJUWRZRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(9R,10R)-8,8-dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B2626130.png)

![Ethyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2626133.png)

![N-(furan-2-ylmethyl)-4-[(2-methylphenyl)carbonyl]-1H-pyrrole-2-carboxamide](/img/structure/B2626138.png)

![N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-ynamide](/img/structure/B2626140.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2626141.png)

![1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one](/img/structure/B2626146.png)

![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B2626148.png)

![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)

![4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine](/img/structure/B2626152.png)